An In-depth Technical Guide to 3-Bromo-4-chloro-5-methyl-1H-pyrazole: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Bromo-4-chloro-5-methyl-1H-pyrazole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity and material characteristics. This guide focuses on a specific, polysubstituted derivative, 3-Bromo-4-chloro-5-methyl-1H-pyrazole, a compound poised for utility as a versatile building block in the synthesis of more complex molecules. While this specific molecule is not extensively documented in peer-reviewed literature, this guide will provide a comprehensive overview of its probable chemical properties, a plausible synthetic pathway, and its potential applications, all grounded in the established chemistry of related pyrazole derivatives.
Molecular Structure and Physicochemical Properties
The structure of 3-Bromo-4-chloro-5-methyl-1H-pyrazole features a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a methyl group at the 5-position. This arrangement of electron-withdrawing halogens and an electron-donating methyl group is expected to significantly influence the molecule's reactivity and biological interactions.
Table 1: Physicochemical Properties of 3-Bromo-4-chloro-5-methyl-1H-pyrazole and Related Analogs
| Property | 3-Bromo-4-chloro-5-methyl-1H-pyrazole (Predicted/Supplier Data) | 4-Bromo-3-methyl-1H-pyrazole (Experimental) | 3-bromo-5-methyl-1H-pyrazole (Experimental) |
| CAS Number | 740807-52-7[3] | 13808-64-5 | 57097-81-1 |
| Molecular Formula | C₄H₄BrClN₂[3] | C₄H₅BrN₂ | C₄H₅BrN₂ |
| Molecular Weight | 195.44 g/mol [3] | 161.00 g/mol | 161.00 g/mol |
| Appearance | White solid[3] | Solid | Not specified |
| Melting Point | Not available | 77-79 °C | Not available |
| Solubility | Not available | Soluble in methanol | Not available |
| pKa | Not available | Not available | Not available |
Proposed Synthesis
A specific, detailed synthesis for 3-Bromo-4-chloro-5-methyl-1H-pyrazole is not explicitly described in the reviewed literature. However, based on well-established methods for pyrazole synthesis, a plausible multi-step pathway can be proposed, starting from readily available precursors. The classical Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative, serves as a reliable foundation.[4][5]
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
The synthesis would commence with the cyclocondensation of ethyl acetoacetate with hydrazine hydrate. This reaction is a cornerstone of pyrazole chemistry and proceeds reliably to form the pyrazolone core.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol.
-
Slowly add hydrazine hydrate (1.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-methyl-1H-pyrazol-5(4H)-one.
Step 2: Chlorination at the 4-position
The pyrazolone ring is activated towards electrophilic substitution at the 4-position. Chlorination can be achieved using a variety of chlorinating agents.
Experimental Protocol:
-
Suspend 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the suspension in an ice bath.
-
Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.0-1.1 eq), portion-wise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-3-methyl-1H-pyrazol-5(4H)-one.
Step 3: Bromination at the 3-position
The final step involves the conversion of the hydroxyl group (in the tautomeric form) at the 5-position to a bromide. This can be achieved using a brominating agent like phosphorus oxybromide. This step would likely proceed via a Vilsmeier-Haack type intermediate followed by bromination.
Experimental Protocol:
-
To a solution of 4-chloro-3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a suitable solvent like acetonitrile, add phosphorus oxybromide (POBr₃) (1.2-1.5 eq).
-
Heat the reaction mixture to reflux for several hours, monitoring for the consumption of the starting material by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Bromo-4-chloro-5-methyl-1H-pyrazole.
Caption: Proposed synthetic pathway for 3-Bromo-4-chloro-5-methyl-1H-pyrazole.
Spectroscopic Characterization (Predicted)
While experimental spectra for 3-Bromo-4-chloro-5-methyl-1H-pyrazole are not available, its expected spectroscopic features can be predicted based on its structure and data from similar compounds.
-
¹H NMR: A singlet corresponding to the methyl protons (C5-CH₃) would be expected in the region of δ 2.2-2.5 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift (δ 12-14 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: Three distinct signals for the pyrazole ring carbons would be anticipated, along with a signal for the methyl carbon. The chemical shifts would be influenced by the attached substituents.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M+) would be observed at m/z 194, with other significant peaks at m/z 196 and 198, reflecting the natural abundance of the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Reactivity and Synthetic Utility
The synthetic value of 3-Bromo-4-chloro-5-methyl-1H-pyrazole lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond.[6][7][8] This chemoselectivity allows for the sequential functionalization of the pyrazole core.
Caption: Selective functionalization via Suzuki-Miyaura cross-coupling.
This differential reactivity enables the molecule to serve as a scaffold for building complex, highly substituted pyrazole derivatives. For instance, a Suzuki-Miyaura coupling under mild conditions would likely lead to substitution at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations under more forcing conditions.
Potential Applications in Drug Discovery and Agrochemicals
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[9][10] Halogen substituents can enhance biological activity by increasing lipophilicity, improving metabolic stability, and participating in halogen bonding with protein targets.[11]
-
Anticancer Agents: Many pyrazole derivatives exhibit potent anticancer activity by inhibiting various protein kinases. The 3-bromo-4-chloro-5-methyl-1H-pyrazole core could be elaborated to target the ATP-binding site of kinases implicated in cancer progression.
-
Antimicrobial Agents: The pyrazole nucleus is found in numerous compounds with antibacterial and antifungal properties. Derivatives of the title compound could be synthesized and screened for activity against drug-resistant pathogens.
-
Insecticides: Several commercial insecticides, such as fipronil, are based on a pyrazole core.[9] The unique substitution pattern of 3-bromo-4-chloro-5-methyl-1H-pyrazole makes it an attractive starting point for the development of new agrochemicals.
Safety and Handling
3-Bromo-4-chloro-5-methyl-1H-pyrazole is classified as an irritant.[3] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While specific experimental data for 3-Bromo-4-chloro-5-methyl-1H-pyrazole is limited, a comprehensive understanding of its properties and potential can be derived from the well-established chemistry of the pyrazole ring system. This guide provides a scientifically grounded framework for its synthesis, predicts its key characteristics, and outlines its significant potential as a versatile intermediate in the fields of drug discovery and agrochemical research. The differential reactivity of its halogen substituents makes it a particularly valuable tool for the construction of complex, polysubstituted pyrazole derivatives.
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